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YL)propanoate

Cat. No.: B13907813

Get Quote

Executive Summary
Brominated indole derivatives represent a privileged scaffold in drug discovery, originating

primarily from marine sources such as Muricidae mollusks (Dicathais orbita) and sponges

(Geodia barretti). Unlike their non-halogenated counterparts, the presence of a bromine atom—

typically at the C5 or C6 position—imparts unique lipophilicity and electronic properties that

enhance membrane permeability and target binding affinity.

This guide analyzes the therapeutic utility of these compounds, specifically their kinase

inhibitory, anti-inflammatory, and anticancer profiles. It provides a distinct Structure-Activity

Relationship (SAR) analysis and validated protocols for evaluating their biological efficacy,

addressing the specific solubility challenges associated with these hydrophobic

pharmacophores.

Chemical Diversity & Sources
The brominated indole class is bifurcated into two primary streams:
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Marine Natural Products (MNPs): These include simple derivatives like 6-bromoisatin and 6-

bromoindole, as well as complex dimers like 6,6'-dibromoindirubin (a Tyrian purple

precursor) and barettin (from sponges).

Synthetic Analogs: Medicinal chemistry campaigns have expanded this space to include

indole-3-glyoxylamides (IGAs) and bis-indoles, optimizing for metabolic stability and

selectivity against kinases (e.g., GSK-3

, CDK).

Table 1: Key Brominated Indole Classes and Activities
Compound
Class

Representative
Molecule

Primary
Source

Key Biological
Activity

Target/Mechan
ism

Simple Indoles 6-Bromoindole
D. orbita

(Mollusk)

Anti-

inflammatory

NF-

B inhibition

Isatins 5-Bromoisatin
Synthetic /

Marine

Anti-

inflammatory

COX-2

selectivity, NO

reduction

Bis-indoles
6,6'-

Dibromoindirubin

Hexaplex

trunculus

Anticancer /

Kinase Inhibitor

GSK-3

/ CDK inhibition

Glyoxylamides
5-Bromo-L-

serine IGA
Synthetic Library Antiviral

SARS-CoV-2

3CLpro inhibition

Peptidomimetics
8,9-

Dihydrobarettin
Geodia barretti Neuromodulation

5-HT receptor

affinity

Pharmacology & Mechanisms of Action[3][4]
Anticancer Activity: The Kinase Connection
Brominated bis-indoles (e.g., indirubins) function as ATP-competitive inhibitors of Cyclin-

Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3). The bromine

substitution enhances hydrophobic interactions within the ATP-binding pocket, often increasing

potency by 10-fold compared to non-brominated analogs.
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Mechanism: Induction of G2/M cell cycle arrest and subsequent apoptosis via the

mitochondrial pathway (Bcl-2 downregulation).

Anti-inflammatory Activity: The NF- B Blockade
Monobrominated indoles, particularly 6-bromoindole and 6-bromoisatin, exhibit potent anti-

inflammatory effects.[2]

Mechanism: They inhibit the phosphorylation of IKK, preventing the degradation of I

B

. This locks NF-

B in the cytoplasm, blocking its nuclear translocation and suppressing pro-inflammatory
cytokines (TNF-

, IL-6) and enzymes (iNOS, COX-2).

Visualization: NF- B Inhibition Pathway
The following diagram illustrates the specific intervention point of brominated indoles in the

inflammatory cascade.
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Caption: Mechanism of Action: Brominated indoles inhibit the IKK complex, preventing NF-

B nuclear translocation and downstream inflammatory gene expression.
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Structure-Activity Relationship (SAR) Deep Dive
The position of the bromine atom is the critical determinant of biological selectivity. This

"Bromine Switch" effect dictates whether the molecule acts as a kinase inhibitor, an anti-

inflammatory agent, or a biofilm disruptor.

C5-Substitution (The "Cox-Selectivity" Zone):

In isatin scaffolds, a bromine at C5 significantly enhances selectivity for COX-2 over COX-

1 compared to C6 or C7 substitution.

Increases potency against SARS-CoV-2 proteases (e.g., 5-bromo-L-serine IGA).

C6-Substitution (The "Kinase/Cytotoxicity" Zone):

In indole and isatin scaffolds, C6-bromination is often optimal for cytotoxicity against

human cancer cell lines (e.g., lymphoma, colorectal).

Essential for the specific anti-inflammatory profile of marine-derived 6-bromoindole.

N1-Substitution:

Alkylation at the nitrogen (N1) often reduces biological activity in simple indoles but is

required for solubility and stability in complex bis-indoles.
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Caption: SAR Map: Differential biological impacts of bromine substitution at C5 vs. C6 positions

on the indole core.

Experimental Protocols
Protocol 1: High-Throughput Cytotoxicity Screening
(Modified MTT)
Purpose: To determine the IC50 of hydrophobic brominated indoles against cancer cell lines

(e.g., HepG2, MCF-7). Challenge: Brominated indoles often precipitate in aqueous media,

leading to false negatives.

Reagents:

MTT Reagent (5 mg/mL in PBS).[3]

Solubilization Buffer: Acidified Isopropanol (0.04 N HCl in isopropanol) or DMSO.

Positive Control: Doxorubicin or Cisplatin.
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Workflow:

Preparation: Dissolve brominated indole derivatives in 100% DMSO to create a 10 mM

stock. Sonicate if necessary to ensure complete dissolution.

Seeding: Plate cells (e.g., 5,000 cells/well) in 96-well plates and incubate for 24h.

Treatment (Critical Step):

Prepare serial dilutions in culture medium. Expert Tip: Ensure the final DMSO

concentration does not exceed 0.5% (v/v) to avoid solvent toxicity masking the

compound's effect.

If precipitation is observed (cloudiness), use a co-solvent system (e.g., 0.5% DMSO +

0.5% Tween-80).

Incubation: Treat cells for 48h at 37°C / 5% CO2.

Development: Add 20 µL MTT reagent; incubate for 3-4h until purple formazan crystals form.

Solubilization: Aspirate medium carefully. Add 150 µL DMSO or Acidified Isopropanol. Shake

plate for 15 min protected from light.

Read: Measure absorbance at 570 nm (reference 630 nm).

Protocol 2: COX-Isoform Selective Inhibition Assay
Purpose: To verify the anti-inflammatory mechanism and selectivity (COX-2 vs COX-1).

Workflow:

Enzyme Prep: Use recombinant human COX-1 and COX-2 enzymes.

Reaction Mix: Incubate enzyme with heme cofactor and test compound (0.1 - 100 µM) in

Tris-HCl buffer (pH 8.0) for 10 min at 37°C.

Substrate Addition: Add Arachidonic Acid (100 µM) to initiate the reaction.

Termination: Stop reaction after 2 min using HCl.
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Quantification: Measure PGF2

(prostaglandin product) via ELISA or SnCl2 reduction followed by colorimetric assay.

Calculation: Calculate Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). Target SI > 10 for

anti-inflammatory safety.

Challenges & Future Outlook
Solubility: The lipophilic nature of bromine improves membrane permeability but hampers

aqueous solubility. Future development focuses on nano-encapsulation or glyoxylamide

conjugation to improve bioavailability.

Toxicity: While many marine indoles are non-mutagenic (Ames negative), high

concentrations of bis-indoles can be hepatotoxic. In vivo ADMET studies are critical early in

the pipeline.

Clinical Pipeline: Synthetic derivatives inspired by D. orbita are currently in preclinical

evaluation for respiratory inflammation and specific orphan cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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